5-(Benzyloxy)-3-chlorobenzo[b]thiophene-2-carbonyl chloride

Catalog No.
S689160
CAS No.
122024-71-9
M.F
C16H10Cl2O2S
M. Wt
337.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-(Benzyloxy)-3-chlorobenzo[b]thiophene-2-carbonyl...

CAS Number

122024-71-9

Product Name

5-(Benzyloxy)-3-chlorobenzo[b]thiophene-2-carbonyl chloride

IUPAC Name

3-chloro-5-phenylmethoxy-1-benzothiophene-2-carbonyl chloride

Molecular Formula

C16H10Cl2O2S

Molecular Weight

337.2 g/mol

InChI

InChI=1S/C16H10Cl2O2S/c17-14-12-8-11(20-9-10-4-2-1-3-5-10)6-7-13(12)21-15(14)16(18)19/h1-8H,9H2

InChI Key

CKNPQZSCMFMRPI-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)COC2=CC3=C(C=C2)SC(=C3Cl)C(=O)Cl

Canonical SMILES

C1=CC=C(C=C1)COC2=CC3=C(C=C2)SC(=C3Cl)C(=O)Cl

Medicinal Chemistry

Thiophene-based analogs have been fascinated by a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .

Anticancer Research

A hybrid pharmacophore approach was applied to design and synthesize a series of benzo [b]thiophene-diaryl urea derivatives with potential anticancer effect . In vitro antiproliferative activities of all target compounds were evaluated against HT-29 and A549 cancer cell lines .

Synthesis and Characterization

The synthesis, characterization, and reactivity upon treatment with a strong base, of the three isomeric (benzyloxythienyl)oxazolines as well as the corresponding (benzyloxythienyl)- N -butylcarboxamides were reported .

Industrial Chemistry and Material Science

Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors . Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors , organic field-effect transistors (OFETs), and in the fabrication of organic light-emitting diodes (OLEDs) .

Suzuki–Miyaura Coupling

The Suzuki–Miyaura (SM) coupling reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction . A variety of boron reagents have been developed for the process, with properties that have been tailored for application under specific SM coupling conditions .

Postfunctionalization Reaction

The postfunctionalization reaction of 2-thiophenecarbonyl chloride with single walled carbon nanotubes (SWCNTs) was studied . This application involves the synthesis of building blocks derived from ornithine by undergoing acylation/sulphonation of copper complex of orthinine .

5-(Benzyloxy)-3-chlorobenzo[b]thiophene-2-carbonyl chloride is a chemical compound with the molecular formula C16H10Cl2O2S and a molecular weight of 337.22 g/mol. This compound features a benzyloxy group attached to a chlorobenzo[b]thiophene structure, specifically at the 5-position, and a carbonyl chloride functional group at the 2-position. The presence of chlorine and the benzyloxy substituent contributes to its unique chemical properties and potential reactivity. It is categorized as a hazardous material, with known risks including severe skin burns, eye damage, and respiratory issues upon exposure .

As mentioned earlier, there is no scientific literature available describing a specific mechanism of action for this compound.

Due to the lack of specific information, it is essential to consider the general hazards associated with similar functional groups:

  • Acid Chlorides: Acid chlorides are corrosive and can react exothermically with water or alcohols, releasing hydrochloric acid fumes. They can also cause skin and eye irritation.
  • Chlorinated Hydrocarbons: Chlorinated aromatic compounds can have various health risks, including carcinogenicity, depending on the specific structure.
Due to its functional groups:

  • Nucleophilic Substitution: The carbonyl chloride group can undergo nucleophilic substitution reactions with nucleophiles such as amines, alcohols, or thiols, leading to the formation of amides or esters.
  • Reduction Reactions: The carbonyl chloride can be reduced to form aldehydes or alcohols under appropriate conditions.
  • Electrophilic Aromatic Substitution: The chlorobenzo[b]thiophene moiety can engage in electrophilic aromatic substitution reactions, allowing for further functionalization at various positions on the aromatic rings.

The synthesis of 5-(benzyloxy)-3-chlorobenzo[b]thiophene-2-carbonyl chloride can be achieved through several methods:

  • Starting Materials: The synthesis typically begins with commercially available precursors such as benzo[b]thiophene derivatives.
  • Chlorination: Chlorination can be performed using reagents like thionyl chloride to introduce the chlorine atom at the desired position.
  • Formation of Carbonyl Chloride: The benzyloxy group can be introduced via nucleophilic substitution on a suitable precursor followed by acylation to form the carbonyl chloride.

These steps may vary based on specific laboratory protocols and desired yields.

5-(Benzyloxy)-3-chlorobenzo[b]thiophene-2-carbonyl chloride has potential applications in various fields:

  • Pharmaceutical Development: Its unique structure may serve as a lead compound for developing new drugs targeting bacterial infections or cancer.
  • Chemical Research: As a building block in organic synthesis, it can be used to create more complex molecules for research purposes.
  • Material Science: Its properties may lend themselves to applications in developing new materials with specific electronic or optical characteristics.

Interaction studies are crucial for understanding how 5-(benzyloxy)-3-chlorobenzo[b]thiophene-2-carbonyl chloride interacts with biological systems or other chemical entities. These studies may involve:

  • Binding Affinity Assessments: Evaluating how well the compound binds to target proteins or enzymes.
  • Toxicological Evaluations: Understanding its safety profile and potential adverse effects on human health or the environment.

Such studies are essential for advancing its use in pharmaceuticals and other applications.

Several compounds share structural similarities with 5-(benzyloxy)-3-chlorobenzo[b]thiophene-2-carbonyl chloride. A comparison highlights its uniqueness:

Compound NameStructure CharacteristicsNotable Properties
3-Chlorobenzo[b]thiopheneLacks benzyloxy group; simpler structureBasic thiophene derivative
5-(Methoxy)-3-chlorobenzo[b]thiopheneContains methoxy instead of benzyloxyDifferent electronic properties
5-(Phenoxy)-3-chlorobenzo[b]thiopheneFeatures phenoxy groupPotentially different reactivity
Methyl 5-(benzyloxy)-3-chlorobenzo[b]thiophene-2-carboxylateContains carboxylate instead of carbonyl chlorideDifferent reactivity due to esterification

The presence of the benzyloxy group and carbonyl chloride distinguishes 5-(benzyloxy)-3-chlorobenzo[b]thiophene-2-carbonyl chloride from these similar compounds, potentially enhancing its reactivity and biological activity.

XLogP3

5.9

Wikipedia

5-(Benzyloxy)-3-chloro-1-benzothiophene-2-carbonyl chloride

Dates

Last modified: 08-15-2023

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